7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
CAS No. |
377060-40-7 |
|---|---|
Molecular Formula |
C21H19FN6O3 |
Molecular Weight |
422.42 |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19FN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-14-3-7-15(22)8-4-14)20(24-18)25-23-11-13-5-9-16(29)10-6-13/h3-11,29H,12H2,1-2H3,(H,24,25) |
InChI Key |
WKHTTYLHGQCDSX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)O)CC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(4-fluorobenzyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a modified purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C19H19FN4O2
- Molecular Weight : 358.38 g/mol
- Key Functional Groups :
- Purine core
- Fluorobenzyl moiety
- Hydrazine derivative
This structure is significant as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of purine derivatives. Specifically, compounds with similar structures have shown promising activity against Mycobacterium tuberculosis (Mtb). The mechanism typically involves inhibition of essential enzymes like DprE1, which is crucial for cell wall biosynthesis in mycobacteria .
In vitro assays demonstrated that modifications at the 2 and 6 positions of the purine core can enhance antimycobacterial activity. For instance, related compounds exhibited minimal inhibitory concentrations (MIC) as low as 1 μM against drug-resistant strains .
Anticancer Activity
The compound's anticancer properties are also noteworthy. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. The hydrazine component is particularly relevant as hydrazines have been associated with anticancer effects due to their ability to form reactive oxygen species (ROS) within cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorobenzyl Substitution : The presence of the fluorobenzyl group enhances lipophilicity, potentially improving cell membrane penetration.
- Hydrazinyl Group : This moiety can interact with biological nucleophiles, leading to increased reactivity and potential therapeutic effects.
- Dimethylation : The dimethyl groups at positions 1 and 3 may stabilize the purine ring system, contributing to overall potency.
| Modification | Effect on Activity |
|---|---|
| Fluorobenzyl substitution | Increased lipophilicity and bioavailability |
| Hydrazinyl group | Enhanced reactivity with nucleophiles |
| Dimethylation | Improved stability of purine structure |
Case Studies
- Antitubercular Activity : A study focused on a series of purine derivatives demonstrated that compounds structurally similar to our target compound showed significant antitubercular activity with low toxicity to mammalian cells. Specifically, derivatives exhibited selectivity indices indicating favorable therapeutic windows .
- Cytotoxicity in Cancer Cells : In another study, derivatives were tested against various cancer cell lines (e.g., HepG2). Results indicated that certain modifications led to increased cytotoxic effects while maintaining low toxicity towards normal cells .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Inhibition of DprE1 leads to disruption in mycobacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis via ROS generation and mitochondrial dysfunction.
- Targeting Specific Pathways : The unique structural features allow for selective targeting of cellular pathways involved in proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Position 7 Substituents :
- The 4-fluorobenzyl group in the target compound offers a balance between electronegativity and lipophilicity, contrasting with the chlorobenzyl (higher electronegativity in ) and methylbenzyl (lower polarity in ).
- Ethyl () and benzyl () substituents demonstrate how alkyl/aromatic chains modulate solubility and intermolecular interactions.
Position 8 Substituents: The 4-hydroxybenzylidene hydrazinyl group in the target enables strong hydrogen bonding via its phenolic -OH, unlike the ethoxy () or bromo () variants, which prioritize lipophilicity or halogen bonding. Sulfanyl groups () introduce nucleophilic reactivity but reduce planarity compared to hydrazinyl derivatives.
Thermal and Spectral Properties: The analog in exhibits a sharp melting point (164°C) and distinct aromatic proton signals in NMR, suggesting crystalline stability and π-π interactions. No direct thermal data are available for the target compound, but its fluorinated and hydroxylated structure likely lowers its melting point relative to due to reduced symmetry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
